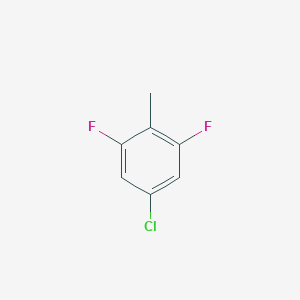
5-Chloro-1,3-difluoro-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1,3-difluoro-2-methylbenzene is an organic compound with the molecular formula C7H5ClF2 and a molecular weight of 162.56 g/mol . It is a colorless to pale yellow liquid with a distinct aromatic odor . This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry .
Méthodes De Préparation
The synthesis of 5-Chloro-1,3-difluoro-2-methylbenzene typically involves the halogenation of 1,3-difluoro-2-methylbenzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) . The reaction proceeds as follows:
C7H6F2+Cl2→C7H5ClF2+HCl
Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
5-Chloro-1,3-difluoro-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to the corresponding benzene derivative using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Chloro-1,3-difluoro-2-methylbenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Chloro-1,3-difluoro-2-methylbenzene depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions due to the electron-withdrawing effects of the chlorine and fluorine atoms . These atoms increase the compound’s reactivity towards nucleophiles, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
5-Chloro-1,3-difluoro-2-methylbenzene can be compared with other halogenated benzene derivatives, such as:
5-Bromo-1,3-difluoro-2-methylbenzene: Similar in structure but with a bromine atom instead of chlorine.
1,3-Difluoro-2-methylbenzene: Lacks the chlorine atom, making it less reactive in substitution reactions.
5-Chloro-1,3-difluoro-2-ethylbenzene: Contains an ethyl group instead of a methyl group, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of halogen atoms and a methyl group, which imparts distinct reactivity and applications .
Propriétés
IUPAC Name |
5-chloro-1,3-difluoro-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLJDJAOBLOBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2627552.png)
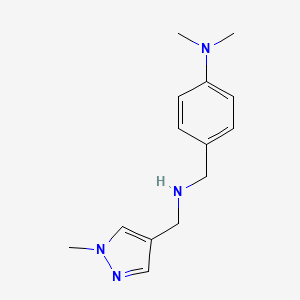
![10-(benzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2627555.png)
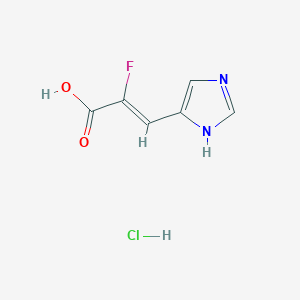
![N-(2,4-difluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2627557.png)
![2-methoxy-5-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2627558.png)
![4-[2-({[(Dimethylamino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B2627559.png)
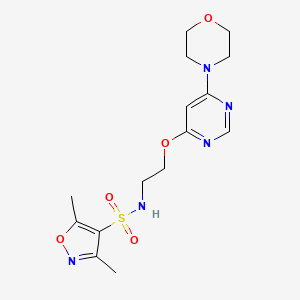
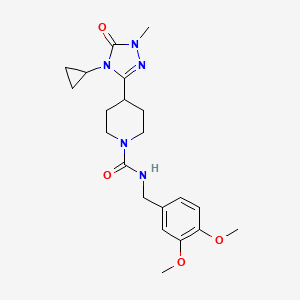
![1-methyl-3-octyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2627562.png)
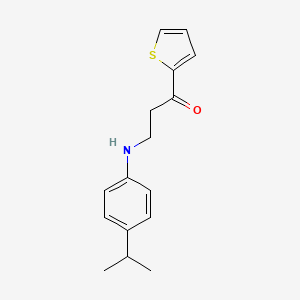
![N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2627564.png)
![2-(3-methoxyphenyl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide](/img/structure/B2627566.png)

